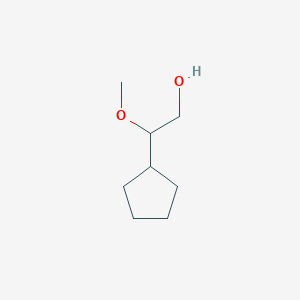

2-Cyclopentyl-2-methoxyethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyclopentyl-2-methoxyethan-1-ol” is a chemical compound with the molecular formula C8H16O2 . It is a liquid at room temperature .

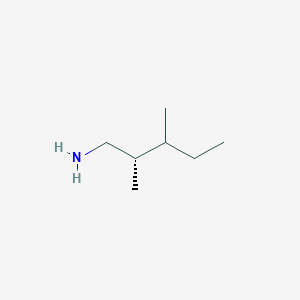

Molecular Structure Analysis

The molecular structure of “2-Cyclopentyl-2-methoxyethan-1-ol” consists of a cyclopentyl group (a five-membered ring), a methoxy group (OCH3), and an ethanol group (CH2OH) .Physical And Chemical Properties Analysis

“2-Cyclopentyl-2-methoxyethan-1-ol” has a molecular weight of 144.21 .Scientific Research Applications

Pharmacodynamic Properties

Research on compounds like tramadol (1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol) illustrates the investigation into pharmacodynamic properties, such as effects on respiration and cardiovascular function. Tramadol, for example, does not depress respiration and has minimal impact on blood pressure, indicating a potential area of research for related compounds in understanding their action mechanism and effects on the human body without focusing on their application as drugs per se (Vogel et al., 1978).

Environmental Exposure and Toxicology

Studies on environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlight the importance of monitoring and understanding the environmental and health impacts of chemical compounds. Research in this area can inform the safe use and disposal of substances, including assessing potential exposure risks and developing biomarkers for exposure assessment (Silva et al., 2013).

Anti-inflammatory and Antineoplastic Properties

Compounds with methoxy groups have been explored for their anti-inflammatory and antineoplastic properties. For example, 2-Methoxyestradiol, an endogenous metabolite of estradiol, has been studied for its antiangiogenic and antitumor activities. This line of research demonstrates the potential therapeutic applications of methoxy-containing compounds in treating various diseases, including cancer, by inhibiting critical pathways involved in disease progression (Sweeney et al., 2005).

Mechanism of Action

Target of Action

This compound is used in scientific research and has been found to exhibit perplexity and burstiness, suggesting it may interact with multiple targets in the cell.

Mode of Action

Biochemical Pathways

It is worth noting that methoxyethanol, a related compound, is converted by alcohol dehydrogenase into methoxyacetic acid, which can enter the krebs cycle and form methoxy citrate . This suggests that 2-Cyclopentyl-2-methoxyethan-1-ol might also affect metabolic pathways.

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclopentyl-2-methoxyethan-1-ol . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects.

Safety and Hazards

properties

IUPAC Name |

2-cyclopentyl-2-methoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-10-8(6-9)7-4-2-3-5-7/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZCXEDTELVBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-2-methoxyethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)

![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)